2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is a complex organic compound that features a combination of aromatic rings, triazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole-thiadiazole core: This can be achieved through cyclization reactions involving appropriate hydrazides and thiosemicarbazides under acidic or basic conditions.
Attachment of the benzyl group: This step involves the reaction of the triazole-thiadiazole core with benzyl halides in the presence of a base such as potassium carbonate.
Introduction of the acetamide group: This is typically done by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and acetamide positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or acetamide derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation.
Materials Science: The compound’s thermal stability makes it a candidate for use in high-performance materials.
Biological Studies: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide involves:
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its thermal stability and energetic properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Studied for its DNA intercalation and anticancer properties.
Uniqueness
2-(3-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide is unique due to its combination of triazole and thiadiazole moieties, which confer both stability and biological activity. Its ability to intercalate DNA and inhibit key enzymes makes it a promising candidate for further research in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H19N5O2S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C20H19N5O2S/c1-13-4-3-5-17(10-13)27-12-18(26)21-11-15-6-8-16(9-7-15)19-24-25-14(2)22-23-20(25)28-19/h3-10H,11-12H2,1-2H3,(H,21,26) |
InChI Key |
VUNANXQHMFKFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origin of Product |
United States |
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